4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S2/c1-8-10(18-14-13-8)11(15)12-4-7-17-9-2-5-16-6-3-9/h9H,2-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGDXCQPKQNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the pyran moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects: The oxane-sulfanyl-ethyl group in the target compound provides a balance of lipophilicity (from the sulfur atom) and solubility (from the oxane oxygen), contrasting with simpler chains like ethylsulfanyl () or rigid phenoxybutynyl groups ().
Bioactivity Trends: Compounds with hydrazonoyl chloride-derived substituents (e.g., 7b) exhibit potent anticancer activity against HepG-2 cells, suggesting that electron-deficient groups may enhance cytotoxicity . Bis-sulfonamides (e.g., compound 11) show moderate activity, possibly due to improved solubility from sulfonamide groups .
Structure-Activity Relationships (SAR)
Thiadiazole Core : Essential for bioactivity; substitution at position 5 (carboxamide) is critical for hydrogen bonding with biological targets .
Sulfanylalkyl Chains: Longer chains (e.g., oxane-sulfanyl-ethyl) may improve membrane permeability compared to ethylsulfanyl groups.
Electron-Deficient Groups: Hydrazonoyl chlorides and trifluoromethyl groups enhance cytotoxicity, possibly through reactive intermediate formation or target alkylation .
Pharmacokinetic and Physicochemical Properties
- Solubility : The oxane ring in the target compound likely improves aqueous solubility compared to purely alkyl or aromatic analogs.
- Metabolic Stability : Sulfanyl groups are susceptible to oxidation, but the oxane ring may slow degradation compared to linear chains .
- Crystallinity : highlights the importance of crystal structure analysis in optimizing stability; similar studies on the target compound could refine formulation strategies .
Biological Activity
The compound 4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is crucial for its biological activity. The presence of a carboxamide group enhances its solubility and potential interactions with biological macromolecules.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity: Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that modifications in the thiadiazole structure can enhance antibacterial and antifungal activities .
- Anticancer Potential: Compounds containing the thiadiazole moiety have demonstrated cytotoxic effects against cancer cell lines. For instance, research has shown that derivatives can inhibit cell proliferation in breast and colon cancer models through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory properties of thiadiazole derivatives, suggesting their potential as therapeutic agents in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | , |
| Anticancer | Cytotoxic effects in various cancer cells | , |
| Anti-inflammatory | Reduction in inflammatory markers |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Many thiadiazole derivatives act by inhibiting key enzymes involved in metabolic pathways. For example, they may inhibit topoisomerases or other critical enzymes linked to DNA replication in cancer cells .
- Receptor Interaction: The compound may also interact with various receptors or ion channels, modulating cellular responses that lead to therapeutic effects .
- Oxidative Stress Modulation: Some studies suggest that thiadiazoles can reduce oxidative stress in cells, contributing to their neuroprotective and anti-inflammatory effects .
Case Studies
Several case studies provide insight into the efficacy of thiadiazole derivatives:
- Anticancer Study : A study evaluated the anticancer effects of a series of thiadiazole derivatives on human breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, a derivative similar to this compound was tested against multi-drug resistant strains of bacteria. The compound showed significant inhibition zones compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be improved?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions, followed by coupling with the oxane-sulfanyl-ethyl moiety. Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for minimizing side reactions .
- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% and improves yields (e.g., from 65% to 85%) compared to traditional thermal methods .
- Purification : Use column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water 70:30) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for the thiadiazole ring (δ 7.8–8.2 ppm for H-4), oxane ring protons (δ 3.5–4.0 ppm), and sulfanyl-ethyl chain (δ 2.8–3.2 ppm) .
- X-ray crystallography : Resolve the crystal structure to confirm the spatial arrangement of the thiadiazole and oxane moieties. Compare with similar thiadiazole derivatives (e.g., C–S bond lengths: ~1.75 Å) .
- Mass spectrometry : Verify molecular ion [M+H]⁺ at m/z 345.2 (calculated) and fragmentation patterns (e.g., loss of oxane fragment at m/z 217) .
Q. What are the standard protocols for evaluating in vitro biological activity?
- Assay design :
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Report MIC values (µg/mL) with positive controls (e.g., ciprofloxacin) .
- Anticancer screening : Employ MTT assays on HeLa or MCF-7 cells. Pre-incubate compounds (24–72 hours) at 1–100 µM concentrations. Validate with dose-response curves and IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Strategy :
- Substituent variation : Modify the oxane ring (e.g., replace with piperidine or morpholine) or the sulfanyl-ethyl chain (e.g., introduce halogenated or alkyl groups). Compare logP values and bioactivity shifts .
- Bioisosteric replacement : Substitute the thiadiazole core with 1,3,4-oxadiazole or triazole rings to assess impact on cytotoxicity and solubility .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with MIC/IC₅₀ values .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Modeling approaches :
- Molecular docking : Use AutoDock Vina to simulate interactions with E. coli dihydrofolate reductase (PDB: 1RX2). Focus on hydrogen bonding with Thr113 and hydrophobic contacts with Phe31 .
- MD simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. How can conflicting data in biological activity (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Troubleshooting :
- Pharmacokinetic profiling : Measure plasma stability (half-life in rat serum), metabolic susceptibility (CYP450 isoforms), and logD (shake-flask method) to identify bioavailability bottlenecks .
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .
- In vivo validation : Conduct xenograft studies in BALB/c nude mice (10 mg/kg, oral dosing). Monitor tumor volume and compare with vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
